molecular formula C16H9ClF5N B14365785 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride CAS No. 90382-20-0

1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride

Cat. No.: B14365785
CAS No.: 90382-20-0
M. Wt: 345.69 g/mol
InChI Key: SAGGWCDWGPYBOQ-UHFFFAOYSA-M
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Description

1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its wide range of applications in medicinal and industrial chemistry . The compound’s structure includes a quinoline ring system substituted with a pentafluorophenylmethyl group, making it unique and potentially useful in various scientific fields.

Preparation Methods

The synthesis of 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride typically involves the reaction of quinoline derivatives with pentafluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication process, which is a common mechanism for its anticancer activity. Additionally, the pentafluorophenyl group enhances the compound’s binding affinity to specific proteins, leading to inhibition of enzymatic activity .

Comparison with Similar Compounds

1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride can be compared with other quinoline derivatives such as:

The presence of the pentafluorophenyl group in this compound makes it unique, as it enhances the compound’s chemical stability and binding affinity to biological targets, distinguishing it from other quinoline derivatives .

Properties

CAS No.

90382-20-0

Molecular Formula

C16H9ClF5N

Molecular Weight

345.69 g/mol

IUPAC Name

1-[(2,3,4,5,6-pentafluorophenyl)methyl]quinolin-1-ium;chloride

InChI

InChI=1S/C16H9F5N.ClH/c17-12-10(13(18)15(20)16(21)14(12)19)8-22-7-3-5-9-4-1-2-6-11(9)22;/h1-7H,8H2;1H/q+1;/p-1

InChI Key

SAGGWCDWGPYBOQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C(=C(C(=C3F)F)F)F)F.[Cl-]

Origin of Product

United States

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